molecular formula C14H19N3OS B2754185 4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine CAS No. 790232-07-4

4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Cat. No.: B2754185
CAS No.: 790232-07-4
M. Wt: 277.39
InChI Key: IUSOSUNODUAXAY-UHFFFAOYSA-N
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Description

The compound “4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine” is a specialty product for proteomics research . It has a molecular weight of 278.4 .


Molecular Structure Analysis

The IUPAC name of the compound is “4-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-1H-1lambda3-thiazol-2-amine” and its InChI code is "1S/C14H20N3OS/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11/h6,8,11,19H,3-5,7H2,1-2H3,(H2,15,16)" .

Scientific Research Applications

Synthetic Chemistry Applications

Generation of Structurally Diverse Libraries : Research by Roman (2013) highlights the use of ketonic Mannich bases derived from 2-acetylthiophene in alkylation and ring closure reactions to generate structurally diverse compound libraries. These methodologies are instrumental in synthesizing compounds with potential biological and material science applications, demonstrating the versatility of pyrrole and thiazole derivatives in synthetic chemistry (Roman, 2013).

Synthesis of Dihydrothiophenes and Spirocyclic Compounds : Sun et al. (2009) discussed the domino reactions involving 1,3-thiazolidinedione, leading to the synthesis of dihydrothiophene derivatives and spirocyclic compounds. This study underscores the synthetic utility of thiazole derivatives in constructing complex molecular architectures, which could be relevant to the synthesis of analogs to 4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (Sun et al., 2009).

Biological Activity Studies

Antifungal Effects of Thiazole Derivatives : Research by Jafar et al. (2017) on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound revealed significant antifungal effects against Aspergillus terreus and Aspergillus niger. This indicates the potential of thiazole derivatives, similar to the compound , for developing new antifungal agents (Jafar et al., 2017).

Material Science Applications

Multi-Stimuli Responsive Materials : Lu and Xia (2016) explored the properties of novel V-shaped molecules derived from thiazole derivatives for use as security inks. These materials exhibit morphology-dependent fluorochromism, indicating the utility of thiazole and pyrrole derivatives in the development of smart materials for security applications (Lu & Xia, 2016).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11/h6,8,11H,3-5,7H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOSUNODUAXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C3=CSC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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